molecular formula C18H11ClN4O2S B2717152 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone CAS No. 318498-06-5

1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone

Cat. No.: B2717152
CAS No.: 318498-06-5
M. Wt: 382.82
InChI Key: AKFFITJUQYNAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone is a synthetic molecule that has been studied for its potential applications in scientific research. It belongs to the class of compounds known as pyrazolopyridazinones, which are characterized by the presence of two distinct ring systems, a pyrazole and a pyridazinone. This molecule has a number of interesting properties, including its high solubility in water, its low toxicity, and its ability to bind to a variety of biological targets. In addition, it has been found to have a number of potential applications in scientific research, including as a therapeutic agent, an imaging agent, and a diagnostic agent.

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Anticancer and Antimicrobial Agents : A study elaborated on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, which include compounds with structural similarities to the one you're interested in. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel and exhibited potent in vitro antibacterial and antifungal activities. The molecular docking studies supported their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antioxidant Activity

  • Antioxidant Activity of Pyrazole-based Heterocycles : Another research focused on synthesizing pyrazole-based heterocycles, including pyridazinone derivatives, using a furanone building block. These compounds were evaluated for their antioxidant activity, where pyridazinone and N-phenylhydrazide derivatives showed exceptional potencies (Youssef et al., 2023).

Materials Science Applications

  • Base Oil Improvement : Research into pyridazinone derivatives for base oil improvement found that these compounds could act as antioxidants for oil, demonstrating their utility in enhancing oil stability and performance. The study also explored these compounds as corrosion inhibitors, indicating their potential in materials science applications (Nessim, 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(thiophene-2-carbonyl)pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-12-3-5-13(6-4-12)22-10-8-15(24)17(21-22)14-7-9-23(20-14)18(25)16-2-1-11-26-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFFITJUQYNAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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